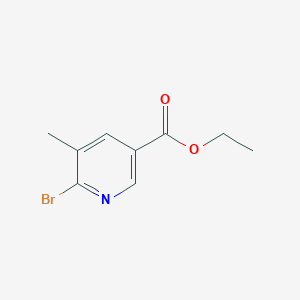

Ethyl 6-bromo-5-methylnicotinate

Description

The exact mass of the compound Ethyl 6-bromo-5-methylnicotinate, 95% is 242.98949 g/mol and the complexity rating of the compound is 187. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 6-bromo-5-methylnicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-bromo-5-methylnicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-bromo-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-6(2)8(10)11-5-7/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUYULCQLNKAHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C(=C1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical properties of Ethyl 6-bromo-5-methylnicotinate

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 6-bromo-5-methylnicotinate

Abstract

Ethyl 6-bromo-5-methylnicotinate is a halogenated pyridine derivative that serves as a pivotal intermediate in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural arrangement, featuring a reactive bromine atom, an electron-deficient pyridine core, and a modifiable ester functional group, renders it an exceptionally versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its core chemical properties, detailed spectroscopic profile, and characteristic reactivity. We delve into the causality behind its synthetic utility, focusing on cornerstone reactions such as palladium-catalyzed cross-coupling. Furthermore, this document furnishes detailed, field-proven experimental protocols and safety considerations, designed for researchers, scientists, and drug development professionals aiming to leverage this compound in their synthetic endeavors.

Introduction: A Strategically Functionalized Synthetic Intermediate

In the landscape of drug discovery, substituted heterocyclic scaffolds are of paramount importance. Among these, the pyridine ring is a privileged structure, present in numerous approved pharmaceuticals. The strategic functionalization of this ring system allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity.

Ethyl 6-bromo-5-methylnicotinate emerges as a valuable asset in this context. The molecule is engineered with three key features:

-

The Pyridine Core: An electron-deficient aromatic system that influences the reactivity of its substituents and can engage in crucial hydrogen bonding or π-stacking interactions within a biological target.

-

The C6-Bromine Atom: This halogen serves as a highly effective "synthetic handle." Its presence facilitates a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of carbon, nitrogen, and other heteroatom-based substituents.[1]

-

The C3-Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, providing a vector for amide bond formation or other derivatizations.

-

The C5-Methyl Group: This small alkyl group provides steric and electronic influence, which can be exploited to modulate conformational preferences and interactions with biological macromolecules.

This guide will systematically explore these features, providing the technical foundation required for its effective application in complex synthetic campaigns.

Physicochemical and Spectroscopic Profile

The precise identification and characterization of any chemical reagent are foundational to its successful use. This section details the key physical properties and the spectroscopic "fingerprint" of Ethyl 6-bromo-5-methylnicotinate.

Core Chemical Properties

The fundamental properties of the title compound are summarized below. While some data points for this specific isomer are not widely published, values can be reliably inferred from closely related analogs such as Ethyl 5-bromo-6-methylnicotinate.[2][3]

| Property | Value | Source |

| IUPAC Name | Ethyl 6-bromo-5-methylpyridine-3-carboxylate | - |

| Molecular Formula | C₉H₁₀BrNO₂ | [2] |

| Molecular Weight | 244.09 g/mol | [2] |

| CAS Number | 133635-49-3 | - |

| Physical Form | White to off-white solid | |

| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol, Ethyl Acetate) | |

| Storage | Inert atmosphere, room temperature | [3] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous structural confirmation. The data below represents expected values based on the compound's structure and data from analogous molecules.[4][5]

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for confirming the substitution pattern on the pyridine ring. The electron-withdrawing nature of the ring nitrogen and the bromine atom significantly deshields the aromatic protons.

| Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Assignment | Rationale |

| ~8.8 - 9.0 | d | H-2 | Proton adjacent to the ring nitrogen, highly deshielded. |

| ~8.1 - 8.3 | d | H-4 | Proton meta to the nitrogen, deshielded by the adjacent ester. |

| ~4.4 | q | -OCH₂CH₃ | Methylene protons of the ethyl ester. |

| ~2.5 | s | -CH₃ | Methyl group on the pyridine ring. |

| ~1.4 | t | -OCH₂CH₃ | Methyl protons of the ethyl ester. |

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the proton data, confirming the carbon skeleton.

| Chemical Shift (δ) ppm (CDCl₃) | Assignment |

| ~165 | C=O (Ester) |

| ~152 | C-2 |

| ~145 | C-6 |

| ~140 | C-4 |

| ~130 | C-5 |

| ~125 | C-3 |

| ~62 | -OCH₂CH₃ |

| ~18 | -CH₃ (Ring) |

| ~14 | -OCH₂CH₃ |

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2980 | C-H stretch | Alkyl groups |

| ~1725 | C=O stretch | Ester carbonyl |

| ~1580, 1470 | C=C / C=N stretch | Pyridine ring |

| ~1250 | C-O stretch | Ester |

| ~1100 | C-Br stretch | Aryl bromide |

2.2.4. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides evidence of the bromine atom through its characteristic isotopic pattern.

| m/z Value | Observation |

| 243 / 245 | [M]⁺, Molecular ion peak |

| Isotopic Pattern | ~1:1 ratio for M and M+2 peaks, characteristic of a single bromine atom. |

Chemical Reactivity and Synthetic Utility

The synthetic power of Ethyl 6-bromo-5-methylnicotinate stems from the predictable and versatile reactivity of its functional groups, particularly the carbon-bromine bond.

Reactions at the C-Br Bond: A Gateway to Molecular Diversity

The C-Br bond is the primary site for strategic modifications via palladium-catalyzed cross-coupling reactions. These reactions have revolutionized modern organic synthesis, allowing for the formation of C-C and C-N bonds under relatively mild conditions with high functional group tolerance.[6][7]

3.1.1. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming a new carbon-carbon bond by coupling the aryl bromide with an organoboron species, such as a boronic acid or boronate ester.[7][8] This is a cornerstone reaction for synthesizing biaryl structures, which are common motifs in pharmaceutical agents.

-

Causality of Component Choice:

-

Catalyst: A Palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ and a phosphine ligand) is essential. The ligand's steric bulk and electron-donating properties are critical for reaction efficiency.[9]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[8][10]

-

Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is often used to dissolve both the organic and inorganic reagents.

-

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

3.1.2. Buchwald-Hartwig Amination (C-N Bond Formation)

For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method.[6] It involves the palladium-catalyzed coupling of an aryl halide with an amine. This reaction is particularly vital in drug development, as the arylamine moiety is a key pharmacophore in many kinase inhibitors and other therapeutics.

-

Causality of Component Choice:

-

Catalyst & Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP).[9][11] These ligands promote the rate-limiting reductive elimination step and prevent catalyst decomposition.

-

Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, generating the active amine nucleophile for coordination to the palladium center.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.

-

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Transformations of the Ethyl Ester Group

The ethyl ester at the C3 position offers another point for diversification. The most common transformation is its hydrolysis to the corresponding carboxylic acid.

3.2.1. Hydrolysis

Base-mediated hydrolysis (saponification) using reagents like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent system readily converts the ester to the carboxylate salt.[12][13] Subsequent acidification provides the free 6-bromo-5-methylnicotinic acid. This acid is a critical precursor for forming amide bonds, a reaction of immense importance in connecting molecular fragments in drug synthesis.

Standardized Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps and rationale for key transformations.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details a representative C-C bond formation.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

-

Step 1: Reagent Setup. To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 6-bromo-5-methylnicotinate (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Step 2: Solvent Addition and Degassing. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent system (e.g., Dioxane and Water, 4:1 v/v). The removal of oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.

-

Step 3: Reaction. Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Step 4: Workup. Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water to remove the inorganic base and salts. Wash the organic layer with brine, then dry over anhydrous sodium sulfate.

-

Step 5: Purification. Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol: Spectroscopic Sample Preparation

Accurate data acquisition relies on proper sample preparation.[4]

-

¹H and ¹³C NMR:

-

Weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR).

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Filter the solution through a small plug of cotton or glass wool in a pipette directly into a 5 mm NMR tube.

-

Cap the tube and place it in the spectrometer.

-

-

ATR-FTIR:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure with the anvil to ensure good contact.

-

Collect the sample spectrum.

-

Safety and Handling

As with all halogenated organic compounds, Ethyl 6-bromo-5-methylnicotinate should be handled with appropriate care in a well-ventilated fume hood.[14]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[3]

Conclusion

Ethyl 6-bromo-5-methylnicotinate is a high-value synthetic intermediate whose chemical properties are ideally suited for the demands of modern medicinal chemistry and drug development. Its well-defined spectroscopic signature allows for straightforward characterization, while its predictable reactivity, centered on palladium-catalyzed cross-coupling at the C-Br bond, provides a reliable and versatile platform for introducing molecular complexity. The protocols and technical data presented in this guide offer a robust framework for scientists to confidently and effectively utilize this compound in the synthesis of novel chemical entities.

References

- CAS 26218-78-0: 6-Bromonicotinic acid methyl ester - CymitQuimica. [URL: https://www.cymitquimica.com/cas/26218-78-0]

- Ethyl 5-bromo-6-methylnicotinate | C9H10BrNO2 | CID 58170478 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- Ethyl 5-bromo-6-methylnicotinate | 1190862-70-4 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f9bc3]

- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.

- Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross-Coupling/24.

- Suzuki reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]

- Application in medicinal chemistry and comparison studies. - ResearchGate. [URL: https://www.researchgate.net/publication/376722831_Application_in_medicinal_chemistry_and_comparison_studies]

- 2-Bromo-6-nicotinic acid methyl ester - Chem-Impex. [URL: https://www.chemimpex.com/products/2-bromo-6-nicotinic-acid-methyl-ester]

- Buchwald-Hartwig Coupling - Organic Synthesis. [URL: https://www.organic-synthesis.org/root/organic-reactions/common-name-reactions/buchwald-hartwig-coupling]

- Ethyl 6-bromonicotinate | CAS 132334-98-6 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.

- Chemical Properties of Ethyl nicotinate (CAS 614-18-6) - Cheméo. [URL: https://www.chemeo.

- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [URL: https://scholar.utc.edu/cgi/viewcontent.cgi?article=1164&context=theses]

- (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. [URL: https://environmentclearance.nic.

- ethyl 5-bromo-6-hydroxy-2-methylnicotinate - Advanced ChemBlocks. [URL: https://www.achemblock.com/products/Q62350.html]

- Suzuki Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [URL: https://www.youtube.

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. [URL: https://www.youtube.

- The Suzuki Reaction - Chem 115 Myers. [URL: https://www.chem.ucla.edu/~myers/downloads/115/Suzuki_Reaction.pdf]

- Methyl 5-bromo-6-methylnicotinate - Fluorochem. [URL: https://www.fluorochem.co.uk/product/f603306]

- Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide - Benchchem. [URL: https://www.benchchem.

- Chemical Properties of 3-Methylcholanthrene (CAS 56-49-5) - Cheméo. [URL: https://www.chemeo.com/cid/21-970-0/3-Methylcholanthrene.html]

- Methyl 6-broMo-5-Methylnicotinate | 1210451-92-5 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52601977.htm]

- Methyl nicotinate - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C93607&Mask=200]

- Methyl 5-bromo-6-chloronicotinate, 98% 5 g | Buy Online | Thermo Scientific Chemicals. [URL: https://www.fishersci.

- 65996-16-9 | Ethyl 2-bromo-5-methylnicotinate - ChemScene. [URL: https://www.chemscene.

- Ethyl nicotinate(614-18-6) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_614-18-6_1HNMR.htm]

- methyl 5-bromo-6-methylnicotinate,1174028-22-8-Amadis Chemical. [URL: https://www.amadischem.com/proen/1174028-22-8.html]

- Ethyl 5-bromo-6-methylnicotinate - - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/NO/en/product/aldrich/750849]

- US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents. [URL: https://patents.google.

- 5-Bromo-6-chloronicotinic acid - SAFETY DATA SHEET. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2F2021%2F44649-SDS_EN.pdf]

- 41598-77-0 | Ethyl 5-bromo-6-hydroxy-2-methylnicotinate | ChemScene. [URL: https://www.chemscene.

- Numerical simulation and optimizing of the hydrolysis reaction about methyl ethyl ketone azine - Atlantis Press. [URL: https://www.atlantis-press.com/proceedings/ameii-15/25838563]

- nicotinamide-1-oxide - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0166]

- Methyl 6-methylnicotinate 108630 - Safety Data Sheet. [URL: https://www.chemlab.be/msds/EN/108630.pdf]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 5-bromo-6-methylnicotinate | C9H10BrNO2 | CID 58170478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 5-bromo-6-methylnicotinate | 1190862-70-4 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methyl nicotinate [webbook.nist.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. atlantis-press.com [atlantis-press.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. fishersci.com [fishersci.com]

Ethyl 6-bromo-5-methylnicotinate: Comprehensive Chemical Identifiers, Reactivity Profiling, and Synthetic Methodologies

Executive Summary

In modern pharmaceutical and agrochemical drug development, the strategic selection of highly functionalized heterocyclic building blocks is paramount. Ethyl 6-bromo-5-methylnicotinate (CAS: 1807212-34-5) serves as a highly versatile, multi-functional scaffold[1]. As a Senior Application Scientist, I frequently leverage this specific halopyridine because it offers orthogonal reactivity: the electrophilic 6-bromo position is primed for transition-metal-catalyzed cross-coupling, while the ethyl ester provides a stable yet derivatizable handle for downstream amidation or hydrolysis[2]. This whitepaper dissects the structural mechanics, chemical identifiers, and field-proven experimental protocols required to successfully manipulate this compound.

Chemical Identity & Core Identifiers

To ensure rigorous tracking across laboratory inventory and computational chemistry platforms, the core identifiers and physicochemical properties of Ethyl 6-bromo-5-methylnicotinate are summarized below[2].

| Property / Identifier | Value / Description |

| Chemical Name | Ethyl 6-bromo-5-methylnicotinate |

| CAS Number | 1807212-34-5 |

| Molecular Formula | C9H10BrNO2 |

| Molecular Weight | 244.08 g/mol |

| SMILES String | CCOC(=O)C1=C(Br)N=CC(C)=C1 |

| Key Functional Groups | Pyridine core, Ethyl ester, Aryl bromide, Aryl methyl |

| Storage Conditions | Inert atmosphere (Ar/N2), Room temperature to 2-8°C |

Structural Mechanics & Reactivity Profile

The synthetic utility of Ethyl 6-bromo-5-methylnicotinate is dictated by the electronic and steric environment of its pyridine ring[3].

-

The 6-Bromo Position (Electrophilic Hub): The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, significantly lowering the electron density at the ortho and para positions. Consequently, the carbon-bromine bond at the 6-position is highly activated toward oxidative addition by low-valent palladium (Pd(0)) species[4]. This makes it an exceptional candidate for Suzuki, Heck, and Buchwald-Hartwig couplings.

-

The 5-Methyl Group (Steric Modulator): The adjacent methyl group introduces a specific steric bulk that influences ligand selection during catalysis. It often necessitates the use of bulky, electron-rich phosphine ligands (e.g., JohnPhos or BINAP) to accelerate reductive elimination and prevent the catalyst from stalling[5].

-

The Ethyl Ester (Protecting & Activating Handle): The ester group further depletes electron density from the ring, enhancing the reactivity of the bromide. More importantly, it acts as a robust protecting group that survives harsh basic cross-coupling conditions but can be selectively converted into amides or free acids later in the synthetic sequence[3].

Caption: Reaction pathways of Ethyl 6-bromo-5-methylnicotinate via cross-coupling.

Synthetic Utility: Palladium-Catalyzed Cross-Coupling

When designing synthetic routes, empirical data dictates the choice of catalytic systems. Below is a comparative summary of optimized parameters for functionalizing bromonicotinate derivatives[5],[4].

Comparative Cross-Coupling Conditions

| Reaction Type | Coupling Partner | Catalyst / Ligand | Base / Solvent | Temp / Time |

| Suzuki-Miyaura | Arylboronic Acids | Pd(OAc)2 (5 mol%) / JohnPhos (10 mol%) | K2CO3 / DMF | 140°C (MW) / 20 min |

| Buchwald-Hartwig | Primary/Secondary Amines | Pd2(dba)3 (1 mol%) / BINAP (1.5 mol%) | NaOtBu / Toluene | 100°C / 16-24 h |

| Heck Reaction | Terminal Alkenes | Pd(OAc)2 (2 mol%) / P(o-tol)3 (4 mol%) | Et3N / DMF | 100°C / 3 h |

Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling is the most reliable method for appending aryl or heteroaryl groups to the 6-position. The following protocol is designed as a self-validating system to ensure high yields and reproducibility[6],[5].

Causality & Self-Validation: Degassing the solvent is not merely a best practice; it is a critical mechanistic requirement. Oxygen irreversibly oxidizes the active Pd(0) species to inactive Pd(II) complexes and promotes the homocoupling of the arylboronic acid. A self-validating check during this protocol is the observation of the reaction mixture's color: a rapid shift to a black precipitate (palladium black) before heating indicates premature catalyst decomposition, signaling a failure in the degassing step.

Step-by-Step Methodology:

-

Reagent Charging: To a microwave-safe vial, add Ethyl 6-bromo-5-methylnicotinate (1.0 eq, 1.0 mmol), the corresponding arylboronic acid (1.5 eq, 1.5 mmol), and anhydrous K2CO3 (3.0 eq, 3.0 mmol). Note: The 0.5 eq excess of boronic acid compensates for competitive protodeboronation.

-

Catalyst Addition: Add Pd(OAc)2 (5 mol%) and JohnPhos (10 mol%).

-

Degassing: Add 2.0 mL of anhydrous DMF. Seal the vial with a septum cap and purge the mixture by bubbling ultra-pure Argon through the solution for 15 minutes.

-

Reaction Execution: Transfer the sealed vial to a microwave reactor. Heat to 140°C for 20 minutes with continuous magnetic stirring.

-

In-Process Validation: Extract a 5 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. The complete disappearance of the starting material mass (m/z ~244/246) and the appearance of the product mass validates reaction completion.

-

Workup: Dilute the mixture with Ethyl Acetate (15 mL) and wash sequentially with distilled water (3 x 10 mL) to remove DMF and inorganic salts. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography.

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.

Buchwald-Hartwig Amination Protocol

For the synthesis of 6-amino-5-methylnicotinate derivatives, C-N bond formation is achieved via Buchwald-Hartwig amination[4].

Step-by-Step Methodology:

-

Inert Atmosphere Setup: In a glovebox or under strict Schlenk line conditions, charge a dry Schlenk tube with Pd2(dba)3 (1 mol%), BINAP (1.5 mol%), and Sodium tert-butoxide (1.4 eq, 1.4 mmol).

-

Substrate Addition: Add Ethyl 6-bromo-5-methylnicotinate (1.0 eq, 1.0 mmol) and the desired primary or secondary amine (1.2 eq, 1.2 mmol).

-

Solvent Addition: Inject 5.0 mL of rigorously degassed, anhydrous Toluene.

-

Heating: Seal the tube, transfer to an oil bath, and heat at 100°C for 16-24 hours.

-

Workup: Cool to room temperature, filter the crude mixture through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate for subsequent chromatographic purification.

Downstream Applications in Drug Development

The functionalized derivatives of Ethyl 6-bromo-5-methylnicotinate are highly prized in medicinal chemistry. The pyridine core frequently acts as a bioisostere for benzene rings in drug design, offering improved aqueous solubility and specific hydrogen-bonding interactions with target proteins. Specifically, these scaffolds are utilized as key intermediates in the synthesis of kinase inhibitors (where the pyridine nitrogen interacts with the hinge region of the kinase domain), antiviral agents, and next-generation agrochemical crop protection agents[3].

References

Sources

Physicochemical Profiling and Organic Solubility of Ethyl 6-bromo-5-methylnicotinate: A Technical Guide

Executive Summary

Ethyl 6-bromo-5-methylnicotinate (CAS: 1807212-34-5; MW: 244.08 g/mol ) is a highly functionalized heterocyclic building block[1]. Featuring a pyridine core substituted with a bromine atom, a methyl group, and an ethyl ester, it serves as a premier electrophile for transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). Such pyridine derivatives are extensively utilized in pharmaceutical chemistry, prominently in the synthesis of P2Y12 receptor antagonists and[2]. Understanding its solubility profile in organic solvents is paramount for optimizing reaction kinetics, designing liquid-liquid extractions, and engineering crystallization workflows.

Structural Causality: The Mechanics of Solvation

The solubility of a molecule is a macroscopic manifestation of microscopic intermolecular forces. For Ethyl 6-bromo-5-methylnicotinate, the solvation profile is governed by four distinct structural features:

-

The Pyridine Core: The sp²-hybridized nitrogen possesses a lone pair, acting as a moderate hydrogen-bond acceptor. This facilitates solubility in protic solvents like methanol and ethanol.

-

The Ethyl Ester Moiety: Unlike a free carboxylic acid, which forms strong intermolecular hydrogen-bonded dimers that resist dissolution, the ethyl ester caps the hydrogen-bond donor capacity. This significantly increases lipophilicity (LogP) and rotational entropy, driving high solubility in moderately polar organic solvents.

-

The 6-Bromo Substituent: Bromine is a large, highly polarizable halogen. It enhances London dispersion forces. Consequently, the compound exhibits exceptional solubility in halogenated solvents like dichloromethane (DCM) due to complementary polarizability.

-

The 5-Methyl Group: This group introduces steric bulk adjacent to the bromine, slightly twisting the ester out of coplanarity and adding hydrophobic character, which further depresses aqueous solubility and favors organic partitioning.

Quantitative Solubility Profile in Organic Solvents

Understanding the solubility across different dielectric constants is critical for reaction design, workup, and crystallization. The data below summarizes the expected solubility behavior based on the compound's physicochemical properties.

| Solvent Classification | Solvent | Dielectric Constant (ε) | Estimated Solubility | Primary Solute-Solvent Interaction |

| Halogenated | Dichloromethane (DCM) | 8.93 | Very High (>100 mg/mL) | Dispersion, Dipole-Induced Dipole |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.70 | Very High (>100 mg/mL) | Strong Dipole-Dipole |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.70 | Very High (>100 mg/mL) | Strong Dipole-Dipole |

| Ester / Ether | Ethyl Acetate (EtOAc) | 6.02 | High (50-100 mg/mL) | Dipole-Dipole |

| Polar Protic | Methanol (MeOH) | 32.70 | Moderate (20-50 mg/mL) | Hydrogen Bonding (Solvent = Donor) |

| Non-Polar | Hexane / Heptane | 1.89 | Low (<5 mg/mL) | Weak London Dispersion |

Experimental Protocol: Thermodynamic Solubility Determination

To accurately quantify the solubility of Ethyl 6-bromo-5-methylnicotinate, the coupled with High-Performance Liquid Chromatography (HPLC) is the industry gold standard[3]. This method measures thermodynamic solubility—the concentration of the compound in a saturated solution at equilibrium—avoiding the common in rapid kinetic solubility assays[4].

Self-Validating Workflow

-

Step 1: Saturated Suspension Preparation Weigh an excess amount (e.g., 50 mg) of Ethyl 6-bromo-5-methylnicotinate into a 2 mL glass HPLC vial. Add 0.5 mL of the target organic solvent.

-

Causality & Validation: The mass must exceed the expected solubility limit. The visual persistence of undissolved solid throughout the experiment is the self-validating proof that the solution is truly saturated and not starved of solute.

-

-

Step 2: Isothermal Equilibration Seal the vial and place it in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C, shaking at 300 rpm for 24 to 48 hours.

-

Causality: Solubility is a highly temperature-dependent thermodynamic parameter. Shaking continuously disrupts the unstirred boundary layer around the solid particles, accelerating the approach to equilibrium. A 24-hour minimum ensures the dissolution kinetics have plateaued.

-

-

Step 3: Phase Separation Extract the suspension using a syringe and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a clean vial.

-

Causality: PTFE is chosen for its broad chemical compatibility with aggressive organic solvents like DCM and DMF. The 0.22 µm pore size ensures that sub-visible colloidal particles are removed; failure to do so would result in an artificially inflated concentration reading during HPLC analysis.

-

-

Step 4: Serial Dilution Dilute the filtered supernatant by a known factor (e.g., 1:100 or 1:1000) using the HPLC mobile phase (e.g., Acetonitrile:Water).

-

Causality & Validation: Organic solvents like DMSO or DCM can cause severe peak distortion (solvent effects) on reverse-phase HPLC columns. Dilution mitigates this and ensures the analyte concentration falls within the linear dynamic range of the UV detector. Preparing two different dilution factors that yield the same back-calculated concentration validates the linearity of the measurement.

-

-

Step 5: HPLC-UV Quantification Inject the diluted sample into an HPLC system equipped with a C18 column and a UV detector (set to the

of the pyridine chromophore, typically ~260-280 nm). Calculate the concentration against a pre-established multi-point calibration curve.

Thermodynamic solubility determination workflow using the shake-flask method and HPLC-UV.

Mechanistic Insights: Solvent Effects on Reactivity

The choice of solvent for Ethyl 6-bromo-5-methylnicotinate is not merely a matter of dissolution; it actively dictates the reaction pathway. In the synthesis of pyridine derivatives, the regioselectivity and reaction kinetics are heavily influenced by the solvent's solvatochromic parameters.

-

For Cross-Coupling (e.g., Suzuki-Miyaura): Polar aprotic solvents like DMF or DMSO are preferred. They fully dissolve the ethyl nicotinate derivative and stabilize the palladium catalytic cycle intermediates, facilitating the oxidative addition into the C-Br bond.

-

For Nucleophilic Aromatic Substitution (SNAr): The 6-bromo position is activated by the electron-withdrawing pyridine nitrogen and the ester group. Conducting SNAr with amines (e.g., piperazine) in DMSO accelerates the reaction because DMSO solvates the nucleophile's counter-ion without hydrogen-bonding to the nucleophile itself, leaving it "naked" and highly reactive.

Decision tree for solvent selection based on the physicochemical properties of the nicotinate.

References

-

Bach, P. (2012). The Synthesis and Use of Certain Pyridine Derivatives as Modulators of the G-protein Coupled Receptors mGlu5 and P2Y12. University of Gothenburg.[Link]

-

Lucero-Borja, D., et al. (2020). Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling. European Journal of Pharmaceutical Sciences.[Link]

-

Petereit, A., et al. (2025). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. International Journal of Pharmaceutics.[Link]

Sources

Advanced Safety & Handling Whitepaper: Ethyl 6-bromo-5-methylnicotinate in Drug Development

Executive Summary

In modern pharmaceutical synthesis, pyridine-based building blocks are indispensable. Ethyl 6-bromo-5-methylnicotinate (CAS: 1807212-34-5) serves as a critical intermediate, frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct complex heterocyclic scaffolds. However, the very structural features that make this compound synthetically valuable—namely, its highly electrophilic C6 position—also dictate its toxicological profile.

This whitepaper transcends the standard Safety Data Sheet (SDS). Instead of merely listing hazard codes, it dissects the causality behind the chemical's reactivity, providing drug development professionals with a self-validating framework for safe handling, storage, and emergency decontamination.

Chemical Identity & Quantitative Physicochemical Profile

Understanding the physical state and molecular metrics of a compound is the first step in risk mitigation. Below is the consolidated physicochemical data for Ethyl 6-bromo-5-methylnicotinate,[1].

| Property | Value | Clinical / Synthetic Implication |

| Chemical Name | Ethyl 6-bromo-5-methylnicotinate | Primary nomenclature. |

| CAS Number | 1807212-34-5 | Unique registry identifier for tracking. |

| Molecular Formula | C9H10BrNO2 | Indicates presence of halogen (Br) and ester. |

| Molecular Weight | 244.08 g/mol | Determines stoichiometric calculations[1]. |

| Physical State | Solid / Powder (Typical) | High risk of aerosolization and inhalation. |

| Structural Features | Pyridine core, C3-ester, C5-methyl, C6-bromo | Highly electron-deficient aromatic system. |

Mechanistic Toxicology: The Causality of Hazards

Standard SDS documentation classifies halogenated nicotinate derivatives under several GHS hazard categories, typically including H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation)[2].

The "Why" Behind the Hazard: As an Application Scientist, I emphasize that toxicity is merely biology reacting to chemistry. The pyridine nitrogen is strongly electron-withdrawing. Compounded by the electron-withdrawing ethyl ester at the 3-position, the electron density of the aromatic ring is severely depleted, particularly at the 2- and 6-positions.

The bromine atom at C6 acts as an excellent leaving group. Consequently, this molecule is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . When exposed to human tissue (skin, eyes, respiratory mucosa), biological nucleophiles—such as the thiol groups (-SH) in cysteine or primary amines (-NH2) in lysine residues of structural proteins—can attack the C6 position. This results in the cleavage of the C-Br bond and the formation of a covalent adduct with the tissue, directly causing the localized cellular damage, irritation, and potential sensitization observed in H315 and H319 exposures.

Fig 1: SNAr-mediated mechanism of biological tissue irritation by electrophilic nicotinate esters.

Self-Validating Safety Protocols (E-E-A-T)

Trust in a safety protocol relies on its ability to be verified in real-time. The following handling methodologies integrate continuous validation loops to ensure absolute containment.

Protocol A: High-Containment Weighing and Transfer

Because this compound is typically a fine powder, the primary exposure route is inhalation (H335)[2].

-

Step 1: Environmental Verification.

-

Action: Conduct operations strictly within a certified Class II Type B2 biological safety cabinet or a high-flow chemical fume hood.

-

Validation Loop: Use a digital anemometer or a visual tissue-paper test at the sash opening to confirm an inward face velocity of at least 100 fpm (0.5 m/s) prior to opening the container.

-

-

Step 2: PPE Selection & Donning.

-

Action: Wear standard laboratory attire, safety goggles, and double-layer nitrile gloves.

-

Causality: Nitrile provides excellent resistance to the compound itself, but if the compound is dissolved in a carrier solvent (e.g., DMF or DMSO for coupling reactions), the solvent can act as a Trojan horse, rapidly permeating the glove. Double-gloving allows for the immediate removal of the outer layer upon suspected contamination.

-

-

Step 3: Anti-Static Transfer.

-

Action: Use an anti-static weighing gun or grounded spatulas to transfer the powder.

-

Validation Loop: Observe the powder behavior. If the powder clings to the spatula or flies upward, static is present. Stop, apply an anti-static ionizer bar to the balance area, and proceed only when the powder flows smoothly.

-

Accidental Release & Decontamination Workflow

In the event of a spill, standard sweeping will generate highly irritant aerosols. The following protocol utilizes chemical neutralization based on the molecule's reactivity profile.

Protocol B: Solid Spill Response & Chemical Neutralization

-

Step 1: Isolation & Evacuation. Immediately isolate the area. If the spill is outside a fume hood, evacuate personnel within a 10-foot radius.

-

Step 2: Dust Suppression (Dampening).

-

Action: Gently mist the spill with a high-boiling, non-reactive solvent (e.g., polyethylene glycol or simply water) using a low-pressure spray.

-

Validation Loop: Visually confirm the powder has agglomerated into a paste with zero visible aerosol generation.

-

-

Step 3: Mechanical Collection. Use non-sparking, disposable plastic scoops to transfer the paste into a hazardous waste container.

-

Step 4: Surface Decontamination (Chemical Hydrolysis).

-

Action: Wash the affected surface with a mild, dilute alkaline solution (e.g., 5% Sodium Bicarbonate).

-

Causality: The mild base will promote the hydrolysis of the ethyl ester and slowly neutralize the electrophilic pyridine core, rendering residual traces less reactive and more water-soluble.

-

-

Step 5: Final Validation.

-

Action: Swab the area with pH paper.

-

Validation Loop: The protocol is complete only when the surface swab returns a neutral pH (7.0), confirming the removal of both the chemical residue and the alkaline decontamination agent.

-

Fig 2: Self-validating spill response and chemical decontamination workflow.

References

Sources

The Pyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Privileged" Status of Pyridine in Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing a single nitrogen atom, holds a position of profound importance in the landscape of medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs is not a matter of chance but a direct consequence of its unique and highly tunable physicochemical properties.[1] This guide offers an in-depth exploration of the pyridine motif, providing not just a catalog of its applications but a detailed analysis of the underlying principles that make it a "privileged scaffold" for the design of novel therapeutics. We will delve into the synthetic strategies that provide access to this versatile core, dissect its structure-activity relationships across various therapeutic areas, and illuminate its role in optimizing pharmacokinetic profiles, all grounded in field-proven insights and quantitative data.

The Physicochemical Allure of the Pyridine Ring

The substitution of a carbon atom in a benzene ring with nitrogen imparts a unique set of electronic and physical properties that medicinal chemists can exploit to fine-tune the characteristics of a drug candidate.[2][3]

-

Basicity and Solubility: The lone pair of electrons on the sp²-hybridized nitrogen atom confers basicity to the pyridine ring (pKa of the pyridinium ion is ~5.25).[4] This allows for the formation of salts, which can significantly enhance aqueous solubility, a critical factor for drug formulation and bioavailability.[5][6]

-

Hydrogen Bonding Capability: The nitrogen atom acts as a hydrogen bond acceptor, a crucial interaction for high-affinity binding to biological targets such as enzymes and receptors. This directional interaction often forms the cornerstone of a molecule's pharmacodynamic activity.[1]

-

Dipole Moment and Aromatic Interactions: The electronegative nitrogen atom creates a significant dipole moment, influencing the molecule's polarity and its interactions with the local environment of a protein binding pocket.[1] Furthermore, the aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues, contributing to target affinity.[1]

-

Metabolic Stability: The pyridine ring is generally more resistant to metabolic oxidation compared to a benzene ring.[7] The electron-deficient nature of the ring makes it less susceptible to electrophilic attack by cytochrome P450 enzymes.[8] This can lead to improved metabolic stability and a longer half-life in vivo.

Comparative Physicochemical Properties: Pyridine vs. Benzene

| Property | Pyridine | Benzene | Implication in Medicinal Chemistry |

| pKa (of conjugate acid) | ~5.25 | N/A | Enables salt formation for improved solubility and formulation.[4] |

| Dipole Moment (Debye) | ~2.2 D | 0 D | Influences polarity, solubility, and protein-ligand interactions.[1] |

| Hydrogen Bonding | Acceptor | None | Facilitates specific, high-affinity interactions with biological targets.[1] |

| Reactivity | Nucleophilic substitution favored | Electrophilic substitution favored | Different synthetic strategies are required for functionalization.[7][9] |

| Metabolic Stability | Generally more stable to oxidation | Prone to oxidation by P450 enzymes | Can lead to improved pharmacokinetic profiles.[7] |

Strategic Synthesis of the Pyridine Core and its Derivatives

Access to a diverse range of substituted pyridines is paramount for exploring structure-activity relationships. Several classical and modern synthetic methodologies are employed, each with its own advantages and specific applications.

Classical Syntheses of the Pyridine Ring

Hantzsch Pyridine Synthesis: This multicomponent reaction, first reported in 1881, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[5] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. The driving force for this final step is the formation of a stable aromatic ring.[10]

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

Objective: To synthesize diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

Materials:

-

Benzaldehyde (1.0 mmol)

-

Ethyl acetoacetate (2.0 mmol)

-

Ammonium acetate (1.2 mmol)

-

Ethanol (10-20 mL)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the benzaldehyde, ethyl acetoacetate, and ammonium acetate.[10]

-

Add ethanol as the solvent.

-

Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion (typically 4-6 hours), allow the mixture to cool to room temperature. The product may precipitate.

-

If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, remove the ethanol under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[10]

Chichibabin Pyridine Synthesis: This method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or an ammonia source at high temperatures, often with a catalyst.[11] While effective for producing simple, substituted pyridines, the harsh conditions can limit its applicability to more complex or sensitive substrates.[12]

Modern Synthetic Methodologies for Pyridine Functionalization

Direct functionalization of a pre-formed pyridine ring is often a more efficient strategy for the synthesis of complex derivatives.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for introducing aryl, heteroaryl, and amino substituents onto the pyridine core. The choice of ligand is critical for achieving high efficiency, particularly with the electron-deficient pyridine ring.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyridine

Objective: To synthesize a 2-arylpyridine from a 2-halopyridine.

Materials:

-

2-Halopyridine (e.g., 2-bromopyridine) (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Anhydrous solvent (e.g., 1,4-dioxane or toluene)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the 2-halopyridine, arylboronic acid, and base.

-

Add the anhydrous solvent.

-

Degas the mixture by bubbling argon through it for 10-15 minutes.

-

Add the palladium catalyst to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

C-H Bond Functionalization: Direct C-H functionalization has emerged as a highly atom-economical approach to pyridine modification. Transition-metal-catalyzed methods allow for the regioselective introduction of various functional groups at specific positions on the pyridine ring, often without the need for pre-functionalization.[13][14]

Minisci Reaction: This radical-based reaction allows for the direct alkylation of electron-deficient heterocycles like pyridine. The reaction typically involves the generation of an alkyl radical from a carboxylic acid using a silver catalyst and an oxidant, which then adds to the protonated pyridine ring.[15]

Diagram: Synthetic Pathways to Pyridine Derivatives

Caption: Key synthetic routes to pyridine derivatives.

Pyridine Derivatives in Action: A Survey of Therapeutic Applications

The versatility of the pyridine scaffold is evident in the broad spectrum of its therapeutic applications. Pyridine-containing drugs are utilized as anticancer agents, antivirals, kinase inhibitors, and agents targeting the central nervous system.[16]

Anticancer Agents

Pyridine derivatives are prominent in oncology, often targeting key signaling pathways involved in tumor growth and proliferation.[14][17]

Kinase Inhibitors: Many successful kinase inhibitors incorporate a pyridine ring, which can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase.[18]

-

Crizotinib: An inhibitor of anaplastic lymphoma kinase (ALK) and c-Met, used in the treatment of non-small cell lung cancer.[19]

-

Sorafenib: A multi-kinase inhibitor targeting Raf kinases and VEGFR, used to treat various cancers.[20]

-

Apatinib: A selective VEGFR-2 inhibitor with anti-angiogenic properties.[21]

Hedgehog Pathway Inhibitors:

-

Vismodegib: The first approved drug targeting the Hedgehog signaling pathway for the treatment of basal-cell carcinoma.[12]

Antiviral Agents

The pyridine nucleus is a common feature in antiviral drug design.[5][22] Pyridine derivatives have shown efficacy against a range of viruses by inhibiting viral replication or other essential viral processes.

Central Nervous System (CNS) Agents

The ability of the pyridine ring to modulate physicochemical properties such as lipophilicity and basicity makes it a valuable scaffold for designing drugs that can cross the blood-brain barrier and act on CNS targets.[23][24]

Quantitative Data for Selected Pyridine-Based Drugs

| Drug | Therapeutic Area | Target(s) | IC₅₀ / GI₅₀ |

| Crizotinib | Oncology | ALK, c-Met | ALK: 24 nM |

| Sorafenib | Oncology | Raf-1, VEGFR-2, PDGFR-β | Raf-1: 6 nM |

| Vismodegib | Oncology | Smoothened (Hedgehog pathway) | Gli1 transcription: IC₅₀ ~3 nM |

| Etoricoxib | Anti-inflammatory | COX-2 | COX-2: 1.1 µM |

| Abiraterone Acetate | Oncology | CYP17A1 | CYP17A1: 2.5 nM |

| Compound 8d (Thieno[2,3-b]pyridine) | Oncology (Preclinical) | PIM-1 Kinase | 0.019 µM[18] |

| Compound 12 (Pyridine-Oxadiazole) | Oncology (Preclinical) | PIM-1 Kinase | 14.3 nM[8] |

Data compiled from multiple sources.

Diagram: Pyridine in Kinase Inhibition

Caption: Pyridine as a hinge-binding motif in kinase inhibitors.

The Phenyl-to-Pyridyl Switch: A Strategy for Optimizing Pharmacokinetics

One of the most powerful strategies in medicinal chemistry is the use of bioisosteric replacements to fine-tune the properties of a lead compound. The pyridine ring is a classic bioisostere for a phenyl ring.[6][9] This "phenyl-to-pyridyl switch" can have profound effects on a molecule's pharmacokinetic and pharmacodynamic profile.

Impact on Metabolic Stability

As previously mentioned, the electron-deficient nature of the pyridine ring can render it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to a corresponding phenyl ring. This can block a potential metabolic soft spot, leading to increased metabolic stability, a longer half-life, and improved oral bioavailability.

Modulation of Physicochemical Properties

The introduction of a nitrogen atom can alter a molecule's polarity, dipole moment, and hydrogen bonding potential. This can lead to:

-

Improved Solubility: The basic nitrogen can be protonated to form a more soluble salt.[5]

-

Enhanced Permeability: In some cases, the introduction of a pyridine ring can improve cell permeability.

-

Modified Protein Binding: The altered electronic and steric properties can change how a molecule interacts with plasma proteins and its target receptor.

Pharmacokinetic Parameters of Selected FDA-Approved Pyridine-Containing Drugs

| Drug | Tₘₐₓ (hours) | Half-life (t₁/₂) (hours) | Bioavailability | Primary Metabolism |

| Crizotinib | ~4 | ~42 | ~43% | CYP3A4/5[1][19] |

| Etoricoxib | ~1 | ~22 | ~100% | CYP3A4[25][26] |

| Abiraterone Acetate | ~2 | ~12 | Highly variable, food effect[27][28] | Hydrolysis, CYP3A4 |

Data represents typical values and can vary between individuals.

Conclusion: The Enduring Legacy and Future of Pyridine in Medicinal Chemistry

The pyridine scaffold is far more than just a common heterocycle; it is a powerful tool in the arsenal of the medicinal chemist. Its unique combination of physicochemical properties provides a versatile platform for the design and optimization of drugs with diverse therapeutic applications. From the classical syntheses that first unlocked its potential to the modern C-H functionalization methods that allow for precise molecular editing, the chemistry of pyridine continues to evolve, opening up new avenues for drug discovery. A deep understanding of the principles governing its synthesis, structure-activity relationships, and its impact on pharmacokinetics is essential for any researcher, scientist, or drug development professional seeking to harness the full potential of this "privileged" building block in the creation of the next generation of medicines.

References

- Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - NIH.

- Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib. PubMed.

- Hantzsch Pyridine Synthesis with Ethyl 3-Oxovalerate: Application Notes and Protocols for Researchers. Benchchem.

- Single‐ and Multiple‐Dose Pharmacokinetics of Etoricoxib, a Selective Inhibitor of Cyclooxygenase‐2, in Man. Wiley Online Library.

- Anticancer Functions of Pyridine Heterocycles. IntechOpen.

- Crizotinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx.

- Pharmacokinetic equivalence study of nonsteroidal anti-inflammatory drug etoricoxib.

- Practical and Regioselective Synthesis of C-4-Alkyl

- Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Thieme.

- Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (

- The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide. Benchchem.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.

- Pharmacokinetics (PK) of crizotinib (PF-02341066) in patients with advanced non-small cell lung cancer (NSCLC) and other solid tumors.

- Open-label, phase I, pharmacokinetic studies of abiraterone acet

- Recent Advancements in Pyridine Derivatives as Anticancer Agents.

- Chichibabin pyridine synthesis. Wikipedia.

- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer

- ZYTIGA® (abiraterone acetate) ZYTIGA - Pharmacokinetics - Influence of Food. J&J Medical Connect.

- Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (

- Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications.

- Synthesis of vismodegib, a Hedgehog signaling pathway inhibitor.

- Summary of Product Characteristics - : ETRICIB 90 (Etoricoxib Tablets 90 mg). TMDA.

- Synthesis of Sorafenib. Chinese Pharmaceutical Journal.

- Representative synthetic routes for the preparation of vismodegib.

- EDA Assessment Reportfor human medicinal product. Health Canada.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.

- A Brief View on Pyridine Compounds. Open Access Journals.

- An alternative method for the preparation of vismodegib: A tool for an undergraduate laboratory course.

- A practical and efficient method for synthesis of sorafenib and regorafenib.

- PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.

- A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Thieme Connect.

- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. PMC.

- Process for the preparation of sorafenib tosylate.

- Synthesis of Sorafenib−Ruthenium Complexes, Investigation of Biological Activities and Applications in Drug Delivery Systems as an Anticancer Agent.

- Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors.

- Etoricoxib. Wikipedia.

- Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors. PubMed.

- Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers.

- Benzene Ring vs Pyridine: Base Strength Comparison.

- The pyridine/benzene stability 'paradox'?. ECHEMI.

- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinaces 1 and 2.

- Vismodegib. New Drug Approvals.

- A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews.

- Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen.

- Manufacturing Development and Genotoxic Impurity Control Strategy of the Hedgehog Pathway Inhibitor Vismodegib.

- The pyridine/benzene stability 'paradox'?. Chemistry Stack Exchange.

- Benzene Ring vs Pyridine: Base Strength Comparison.

- Central nervous system activity of some 2-pyridyl compounds. R Discovery.

- Pyridine alkaloids with activity in the central nervous system.

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzene Ring vs Pyridine: Base Strength Comparison [eureka.patsnap.com]

- 4. (PDF) Pyridine Compounds with Antimicrobial and Antiviral Activities [academia.edu]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen [intechopen.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. Pharmacokinetics (PK) of crizotinib (PF-02341066) in patients with advanced non-small cell lung cancer (NSCLC) and other solid tumors. - ASCO [asco.org]

- 11. storage.imrpress.com [storage.imrpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Long-Term Pharmacokinetic Follow-Up of Abiraterone Acetate in Patients with Metastatic Castration-Resistant Prostate Cancer [mdpi.com]

- 14. ijsat.org [ijsat.org]

- 15. tandfonline.com [tandfonline.com]

- 16. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anticancer Functions of Pyridine Heterocycles | IntechOpen [intechopen.com]

- 18. Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ClinPGx [clinpgx.org]

- 20. Synthesis of Sorafenib [journal11.magtechjournal.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. jchemrev.com [jchemrev.com]

- 24. researchgate.net [researchgate.net]

- 25. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Etoricoxib - Wikipedia [en.wikipedia.org]

- 27. Open-label, phase I, pharmacokinetic studies of abiraterone acetate in healthy men - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Restricted [jnjmedicalconnect.com]

stability of Ethyl 6-bromo-5-methylnicotinate under ambient conditions

An In-depth Technical Guide to the Chemical Stability of Ethyl 6-bromo-5-methylnicotinate Under Ambient Conditions

Introduction: The Imperative of Purity in Preclinical Research

In the landscape of drug discovery and development, the starting materials and intermediates we employ are the foundational pillars upon which all subsequent data rests. Ethyl 6-bromo-5-methylnicotinate, a substituted pyridine derivative, serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its unique arrangement of a bromine atom, a methyl group, and an ethyl ester on the pyridine ring offers multiple avenues for synthetic modification. However, the very features that make it a versatile reagent also render it susceptible to degradation. Understanding the stability of this compound is not merely an academic exercise; it is a critical prerequisite for ensuring the reproducibility of experimental results, the integrity of screening data, and the ultimate success of a research program. This guide provides a comprehensive analysis of the stability of Ethyl 6-bromo-5-methylnicotinate under typical laboratory conditions, offering field-proven methodologies to assess and maintain its purity over time.

Physicochemical Profile and Inherent Stability Considerations

The stability of a molecule is intrinsically linked to its structure. The key functional groups in Ethyl 6-bromo-5-methylnicotinate are the ethyl ester, the electron-deficient pyridine ring, and the carbon-bromine bond. Each presents a potential site for chemical transformation under ambient conditions.

| Property | Value / Description | Significance for Stability |

| Molecular Formula | C₉H₁₀BrNO₂ | Provides the elemental composition. |

| Molecular Weight | 244.09 g/mol [1] | Essential for preparing solutions of known concentration. |

| Physical Form | Solid[2] | As a solid, the compound is generally more stable than in solution. Surface area can be a factor in reactivity with atmospheric components. |

| Key Functional Groups | Ethyl Ester, Pyridine Ring, Bromo Substituent | The ester is susceptible to hydrolysis. The pyridine nitrogen can be oxidized. The C-Br bond can be labile under certain conditions. |

| Storage Temp. | Room temperature, under inert atmosphere[2][3] | Manufacturer recommendations point towards sensitivity to atmospheric components (oxygen, moisture).[3] |

Primary Degradation Pathways: A Mechanistic Overview

Based on the compound's structure and data from related nicotinic acid derivatives, we can anticipate three primary degradation pathways under ambient conditions.[4][5] Exposure to moisture, atmospheric oxygen, and light are the principal environmental stressors.[5]

Hydrolysis: The Predominant Threat

The most probable degradation route is the hydrolysis of the ethyl ester functional group to yield 6-bromo-5-methylnicotinic acid. This reaction can be catalyzed by trace amounts of acid or base and is accelerated by increased temperature and moisture.[4] While slower at neutral pH, the process is inevitable over long-term storage if the compound is exposed to atmospheric humidity.

Oxidation: The Role of the Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a target for oxidation, potentially forming the corresponding N-oxide. This process can be promoted by atmospheric oxygen and light.[5] While this may be a slower process compared to hydrolysis, the formation of this impurity can complicate reaction outcomes and analytical profiles.

The diagram below illustrates these two key degradation pathways.

Caption: Primary degradation pathways for Ethyl 6-bromo-5-methylnicotinate.

Recommended Storage and Handling Protocols

To mitigate the degradation risks, a stringent storage and handling protocol is non-negotiable. The goal is to create a self-validating system where the integrity of the material is presumed high because the protocol actively excludes known stressors.

-

Primary Container: Use an amber glass vial with a PTFE-lined cap to protect from light and ensure an inert sealing surface.

-

Atmosphere: Before sealing, flush the vial with an inert gas like argon or nitrogen to displace air and moisture.[3] This is the most critical step to prevent oxidation and hydrolysis.

-

Temperature: Store the container in a cool, dry, and dark place.[6][7] While room temperature is often acceptable for short-term storage, for long-term archival ( > 6 months), refrigeration (2-8°C) is recommended.[4]

-

Handling: When opening the container, always allow it to equilibrate to room temperature before breaking the seal. This prevents condensation of atmospheric moisture onto the cold solid, which would accelerate hydrolysis.[5]

A Framework for Stability Assessment: The Stability-Indicating HPLC Method

To quantitatively assess the stability of Ethyl 6-bromo-5-methylnicotinate and identify any degradation products, a validated stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its sensitivity, specificity, and applicability to a wide range of organic molecules without the need for derivatization.[8][9]

The following workflow provides a robust framework for developing and implementing such a method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[10]

Caption: Workflow for a stability-indicating HPLC method.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to demonstrate the specificity of the analytical method and to generate the likely degradation products for identification.

Objective: To intentionally degrade the sample under stressed conditions to ensure the resulting degradation products can be separated from the parent peak and from each other.

Materials:

-

Ethyl 6-bromo-5-methylnicotinate

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Formic Acid

-

Hydrochloric Acid (0.1 M)

-

Sodium Hydroxide (0.1 M)

-

Hydrogen Peroxide (3% w/v)

Procedure:

-

Prepare Stock Solution: Accurately weigh and dissolve Ethyl 6-bromo-5-methylnicotinate in acetonitrile to a concentration of 1.0 mg/mL.

-

Acid Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

-

Heat at 60°C for 4 hours.

-

Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute with mobile phase to the target analytical concentration (e.g., 50 µg/mL).

-

-

Base Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

-

Keep at room temperature for 2 hours.

-

Neutralize with 1 mL of 0.1 M HCl and dilute with mobile phase to the target concentration.

-

-

Oxidative Degradation:

-

Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

-

Keep at room temperature for 24 hours, protected from light.

-

Dilute with mobile phase to the target concentration.

-

-

Thermal Degradation:

-

Place the solid compound in a 70°C oven for 48 hours.

-

Dissolve the stressed solid in acetonitrile and dilute with mobile phase to the target concentration.

-

-

Photolytic Degradation:

-

Expose the solid compound to direct sunlight or a photostability chamber for 24 hours.

-

Dissolve the stressed solid in acetonitrile and dilute with mobile phase to the target concentration.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

Recommended HPLC Method Parameters

The following provides a starting point for method development, based on established methods for similar substituted pyridines.[11]

| Parameter | Recommended Condition | Rationale / Expertise |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent retention and resolution for moderately polar aromatic compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid improves peak shape and provides protons for mass spectrometry detection if used. |

| Gradient | Start at 30% B, ramp to 95% B over 20 min, hold for 5 min, re-equilibrate. | A gradient is necessary to elute both the parent compound and any potential degradation products with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Ensures reproducible retention times by controlling viscosity. |

| Detector | PDA/DAD at 254 nm | The pyridine ring provides strong UV absorbance. A PDA detector is crucial for peak purity analysis. |

| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |

Interpreting Stability Data

After running the long-term stability study, the data should be tabulated to track changes in the purity of the parent compound and the emergence of any degradation products over time.

Sample Long-Term Stability Data (Stored at 25°C / 60% RH)

| Time Point | Assay (% of Initial) | Total Impurities (%) | Major Degradant 1 (RRT 0.85) (%) | Appearance |

| T=0 | 100.0 | <0.05 | Not Detected | White Solid |

| T=3 Months | 99.6 | 0.35 | 0.31 | White Solid |

| T=6 Months | 99.1 | 0.88 | 0.80 | White Solid |

| T=12 Months | 98.2 | 1.75 | 1.65 | Off-white Solid |

*RRT = Relative Retention Time

The data in this hypothetical table would suggest that under ambient conditions, the compound undergoes slow degradation, with a primary degradant appearing at a relative retention time of 0.85 (likely the more polar hydrolysis product). The change in appearance from white to off-white also corroborates the chemical degradation.[5]

Conclusion

Ethyl 6-bromo-5-methylnicotinate is stable under recommended storage conditions, which crucially include protection from atmospheric moisture and oxygen.[3] The primary degradation pathway is hydrolysis of the ethyl ester, with oxidation of the pyridine nitrogen as a secondary possibility. For researchers and drug development professionals, assuming stability without verification is a significant risk. The implementation of a robust, stability-indicating HPLC method, validated through forced degradation studies, is the only authoritative means to ensure the long-term integrity and purity of this valuable synthetic intermediate. By adhering to the stringent storage protocols and analytical oversight detailed in this guide, scientists can proceed with confidence, knowing their foundational materials are sound.

References

-

Thermo Fisher Scientific. (2010). Safety Data Sheet for Methyl 6-methylnicotinate. Available at: [Link]

-

Ataman Kimya. (n.d.). ETHYL NICOTINATE. Available at: [Link]

-

Hönig, H., & Blaser, H.-U. (2022). Enantioselective synthesis of ethyl nipecotinate using cinchona modified heterogeneous catalysts. Journal of Molecular Catalysis A: Chemical. Available at: [Link]

-

Patsnap. (2017). Preparation method of ethyl nicotinate. Eureka. Available at: [Link]

-

Pérez-Redondo, R., et al. (n.d.). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Nature Communications. Available at: [Link]

-

ATSDR. (n.d.). Analytical Methods for Pyridine. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling. Available at: [Link]

-

ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]

-

Loba Chemie. (n.d.). METHYL NICOTINATE EXTRA PURE - Safety Data Sheet. Available at: [Link]

- Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.

-

Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]

-

PubChem. (n.d.). Ethyl 5-bromo-6-methylnicotinate. National Center for Biotechnology Information. Available at: [Link]

-

KEGG. (n.d.). Degradation of aromatic compounds - Pandoraea apista. Available at: [Link]

-

ResearchGate. (n.d.). Proposed pathway for nicotine degradation by A. tumefaciens S33. Available at: [Link]

Sources

- 1. Ethyl 5-bromo-6-methylnicotinate | C9H10BrNO2 | CID 58170478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 5-bromo-6-methylnicotinate | 1190862-70-4 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. lobachemie.com [lobachemie.com]

- 8. sepscience.com [sepscience.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 6-bromo-5-methylnicotinate in Drug Discovery

Executive Summary

In the realm of modern medicinal chemistry, functionalized pyridines serve as indispensable pharmacophores. Among these, Ethyl 6-bromo-5-methylnicotinate stands out as a highly versatile bifunctional building block. The strategic placement of the bromine atom adjacent to the pyridine nitrogen, coupled with the electron-withdrawing ester group, makes this molecule exceptionally primed for late-stage functionalization. This technical guide provides a rigorous breakdown of its physicochemical parameters, structural rationale, and field-proven synthetic workflows.

Physicochemical Profiling & Structural Logic

Ethyl 6-bromo-5-methylnicotinate is formally cataloged under the CAS Registry Number 1807212-34-5 [](). Its precise molecular architecture dictates its behavior in both biological assays and synthetic reactors. The molecular formula is C9H10BrNO2 , which translates to an exact molecular weight of 244.08 g/mol 1.

The structural logic of this compound relies on its push-pull electronics. The C3-ethyl ester acts as an electron-withdrawing group (EWG), further depleting electron density from the already electron-deficient pyridine core. This significantly lowers the activation energy required for oxidative addition at the C6-bromine bond, making it an elite electrophile for transition-metal catalysis.

Table 1: Quantitative Physicochemical Data

| Parameter | Value |

| Chemical Name | Ethyl 6-bromo-5-methylnicotinate |

| CAS Registry Number | 1807212-34-5 |

| Molecular Formula | C9H10BrNO2 |

| Molecular Weight | 244.08 g/mol |